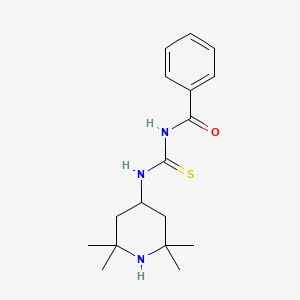
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide is a chemical compound characterized by the presence of multiple fluorine atoms and a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-difluoro-2-methylbenzoic acid and 2-fluoroaniline.
Amidation Reaction: The 4,5-difluoro-2-methylbenzoic acid is reacted with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorine content makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-difluoro-N-(4-fluorobenzylidene)aniline
- 2-chloro-4,5-difluoro-N-(2-fluorophenyl)benzamide
Uniqueness
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4,5-difluoro-N-(2-fluorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-8-6-11(16)12(17)7-9(8)14(19)18-13-5-3-2-4-10(13)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWOTOJQXZXAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)


![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B5557365.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5557383.png)
![METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5557387.png)
![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![1-(3-FLUOROBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B5557413.png)

